Cas no 867-13-0 (Triethyl phosphonoacetate)

Triethyl phosphonoacetate structure
Triethyl phosphonoacetate structure
Nombre del producto:Triethyl phosphonoacetate
Número CAS:867-13-0
MF:C8H17O5P
Megavatios:224.191344022751
MDL:MFCD00009177
CID:40084
PubChem ID:24887466

Triethyl phosphonoacetate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 2-(diethoxyphosphoryl)acetate
    • TEPA
    • Diethyl ethoxycarbonylmethylphosphonate
    • Phosphonoacetic acid triethyl ester
    • Triethyl phosphonacetate
    • (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
    • Triethyl phosphonoacetate
    • Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
    • Triethyl Phosphonoac
    • AURORA KA-1452
    • diethoxyphosphoryl-acetic acid ethyl ester
    • Diethyl [(ethoxycarbonyl)methyl]phosphonate
    • PHOSPHONOACETIC ACID ETHYL ESTER
    • tl465
    • TRIETHY
    • TRIETHYL PHOSPHONOACEATE
    • Triethyl Phosphonoacetate ( Tepp)
    • TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
    • TRIETHYLPHOSPONOACETATE
    • Trietyl Phosphonoacetate
    • (Diethoxyphosphinyl)acetic acid ethyl ester
    • NSC 13898
    • NSC 16128
    • Ethyl Diethylphosphonoacetate
    • Ethyl (diethoxyphosphoryl)acetate
    • Ethyl (diethylphosphono)acetate
    • Triethyl phosphonoethanoate
    • Diethyl carboethoxymethylphosphonate
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester
    • Ethyl diethoxyphosphoryl acetate
    • Diethyl ethoxycarbonylmethanephosphonate
    • ETHYL (DIETHOXYPHOSPHINYL)ACETATE
    • Diethyl carbethoxymethylphosphonate
    • Phosphonoacetic acid, triethyl ester
    • Triethylphosphonoacetate
    • TL 4
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
    • Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
    • (Diethoxyphosphoryl)acetic acid ethyl ester
    • (Ethoxycarbonylmethyl)diethoxyphosphine oxide
    • 2-(Diethoxyphosphinyl)acetic acid ethyl ester
    • 2-Phosphonoacetic acid triethyl ester
    • Carbethoxymethyldiethyl phosphonate
    • Diethyl 2-ethoxy-2-oxoethylphosphonate
    • Diethyl phosphonoacetic acid ethyl ester
    • Ethyl 2-(diethoxylphosphoryl)acetate
    • Ethyl 2-(diethoxyphosphinyl)acetate
    • Ethyl 2-(diethylphosphono)acetate
    • Ethyl α-diethylphosphonoacetate
    • JC 224
    • Triethyl 2-phosphonoacetate
    • Triethyl phosphonoacetate,99%
    • EINECS 212-757-6
    • ethyl(diethoxyphosphoryl)acetate
    • CBDivE_001998
    • CAS-867-13-0
    • NSC-13898
    • phosphonoacetic acid-triethyl ester
    • ethyl 2-(diethyl phosphono)acetate
    • 2-diethoxyphosphorylacetic acid ethyl ester
    • Q-201872
    • DTXSID4041573
    • TL-465
    • Triethyl phosphonoacetate, 98%
    • MFCD00009177
    • WLN: OPO&O&2&2&1VO2
    • Tox21_302053
    • AKOS009156982
    • 022826171T
    • Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • TriethylPhosphonoacetate-d2
    • NSC16128
    • NS00003566
    • CS-W009140
    • diethylethoxycarbonylmethyl-phosphonate
    • ethyl2-(diethoxyphosphoryl)acetate
    • NCGC00255680-01
    • ethyl 2-(diethoxyphosphoryl)ethanoate
    • EN300-52552
    • Q7841458
    • DB-013131
    • ethyl 2-diethoxyphosphorylacetate
    • 867-13-0
    • NSC-16128
    • NSC13898
    • ethyl diethylphosphonoactate
    • ethyldiethylphosphonoacetate
    • BCP24434
    • diethoxyphosphorylactic acid ethyl ester
    • InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
    • Diethyl phosphonoacetic acid, ethyl ester
    • Acetic acid, diethylphosphono-, ethyl ester
    • D1523
    • SCHEMBL16047
    • ethyl-2-(diethoxylphosphoryl)acetate
    • Triethyl phosphonoacetate, purum, >=97.0% (GC)
    • STL477594
    • Acetic acid, (diethylphosphono)-, ethyl ester
    • UNII-022826171T
    • (diethoxyphosphoryl)-acetic acid ethyl ester
    • DTXCID2021573
    • Ethyl (diethoxy-phosphoryl)-acetate
    • HY-Y0677
    • F0001-2154
    • TL 465
    • ethyl diethoxyphosphinylacetate
    • (Ethoxycarbonylmethyl)diethoxyphospshine oxide
    • STR01192
    • EC 212-757-6
    • (diethoxy-phosphoryl)-acetic acid ethyl ester
    • O,O-Diethyl ethoxycarbonylmethyl phosphonate
    • Acetic acid, triethyl ester
    • Ethyl (diethoxyphosphoryl)acetate #
    • CHEMBL3185304
    • Acetic acid, phosphono-, triethyl ester
    • triethyl phosphono acetate
    • Triethylophosphonoacetate
    • ethyl(diethoxyphosphinyl)acetate
    • Ethyl-2-(diethoxyphosphoryl)acetate
    • ethyl diethoxyphosphorylacetate
    • MDL: MFCD00009177
    • Renchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
    • Clave inchi: GGUBFICZYGKNTD-UHFFFAOYSA-N
    • Sonrisas: O=C(CP(OCC)(OCC)=O)OCC
    • Brn: 1343714

Atributos calculados

  • Calidad precisa: 224.08100
  • Masa isotópica única: 224.081
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 8
  • Complejidad: 206
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.5
  • Carga superficial: 0
  • Superficie del Polo topológico: 61.8
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.13 g/mL at 25 °C(lit.)
  • Punto de fusión: -24°C
  • Punto de ebullición: 145°C/9mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • índice de refracción: n20/D 1.431(lit.)
    n20/D 1.432
  • Coeficiente de distribución del agua: Slightly miscible with water.
  • PSA: 71.64000
  • Logp: 1.81560
  • Disolución: Not determined

Triethyl phosphonoacetate Información de Seguridad

  • Símbolo: GHS09
  • Promover:warning
  • Palabra de señal:None
  • Instrucciones de peligro: H411
  • Declaración de advertencia: P273
  • Número de transporte de mercancías peligrosas:UN 3082 9/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 51/53
  • Instrucciones de Seguridad: S61-S37/39-S26
  • Rtecs:AG9800000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Grupo de embalaje:III
  • Nivel de peligro:9
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C
  • Términos de riesgo:R36/37/38; R51/53

Triethyl phosphonoacetate Datos Aduaneros

  • Código HS:2931901990
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Triethyl phosphonoacetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012829-2.5kg
Triethyl phosphonoacetate
867-13-0 98%
2.5kg
¥557 2024-05-21
TRC
T777000-100g
Triethyl Phosphonoacetate
867-13-0
100g
$92.00 2023-05-17
ChemScence
CS-W009140-100g
Carbethoxymethyldiethyl phosphonate
867-13-0 99.96%
100g
$29.0 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-100g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
100g
¥495.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-500g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
500g
¥1941.00 2023-02-09
Apollo Scientific
OR10710-100g
Diethyl [(ethoxycarbonyl)methyl]phosphonate
867-13-0
100g
£20.00 2025-02-19
Enamine
EN300-52552-5.0g
ethyl 2-(diethyl phosphono)acetate
867-13-0 93%
5g
$29.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-1kg
Triethyl phosphonoacetate
867-13-0 98%
1kg
¥246.90 2023-09-01
MedChemExpress
HY-Y0677-25g
Triethyl phosphonoacetate
867-13-0 99.82%
25g
¥100 2024-07-19
TRC
T777000-50g
Triethyl Phosphonoacetate
867-13-0
50g
$69.00 2023-05-17

Triethyl phosphonoacetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 1.5 h, 156 °C; 2.5 h, 156 °C
Referencia
Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Zhao, Jianbin; et al, Guangdong Huagong, 2013, 40(22),

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
1.2 -
Referencia
Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation
Lee, Koo; et al, Journal of Organic Chemistry, 1991, 56(19), 5556-60

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Guaiacol ,  Triethylamine Solvents: Diethyl ether ,  Toluene ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 30 min, 120 °C
Referencia
Asymmetric Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization: Enantioselective Access to Cyclopentenones
Solas, Marta ; et al, Angewandte Chemie, 2022, 61(35),

Synthetic Routes 4

Condiciones de reacción
Referencia
Domino-reduction-aldolization Reactions Catalyzed Inter- and Intramolecularly by Chiral Copper Complexes
Deschamp, Julia, 2008, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Iodine ;  2 h, 80 °C
Referencia
Synthesis of triethyl phosphonoacetate esters catalyzed by iodine
Cai, Xiaohua; et al, Huaxue Yanjiu, 2006, 17(1), 41-43

Synthetic Routes 6

Condiciones de reacción
1.1 2 h, 120 °C; 2 h, 165 °C
Referencia
Simple synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives and their anticancer activity in vitro
Lan, Lan; et al, Heterocycles, 2014, 89(2), 375-397

Synthetic Routes 7

Condiciones de reacción
1.1 rt → 100 °C; 2 h, 100 °C
Referencia
Synthesis and α-glucosidase inhibitory activity of cinnamic amides
Cai, Xiao-Hua; et al, Youji Huaxue, 2007, 27(1), 77-81

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Copper(II) acetylacetonate ;  heated
Referencia
Diethyl phosphonite
Green, Kenneth, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 9

Condiciones de reacción
Referencia
Synthesis of halogenated phosphonoacetate esters
McKenna, Charles E.; et al, Journal of Organic Chemistry, 1986, 51(26), 5467-70

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Water ;  overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Referencia
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Synthetic Routes 11

Condiciones de reacción
Referencia
Development of Catalysts for the Addition of N-H and O-H to Carbon-Carbon Double Bonds
Taylor, Jason Guy, 2008, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Studies on the synthesis of vitamin D metabolites and analogs. Synthesis of 1α,3β,25-trihydroxy-21-norcholesta-5,7-diene triacetate
Pumar, M. C.; et al, Anales de Quimica, 1988, 84(1), 105-11

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Referencia
Synthesis of dialkyl alkoxycarbonylmethanephosphonates (alkyl dialkoxyphosphinylacetates) using phase-transfer catalysis
Ye, Weizhen; et al, Synthesis, 1985, (10), 986-8

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Copper(II) acetylacetonate Solvents: Benzene
Referencia
A new one-pot synthesis of dialkyl phosphonates from diazo compounds and dialkyl hydrogen phosphites
Polozov, A. M.; et al, Synthesis, 1990, (6), 515-17

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Triethyl phosphite ;  5 h, 150 °C
1.2 Reagents: Phosphorus pentachloride ;  16 h, 80 °C
Referencia
Rational design of a minimal and highly enriched CYP102A1 mutant library with improved regio-, stereo- and chemoselectivity
Seifert, Alexander; et al, ChemBioChem, 2009, 10(5), 853-861

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Water Catalysts: Sulfuric acid
Referencia
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Synthetic Routes 17

Condiciones de reacción
1.1 30 min, 60 - 80 °C
Referencia
Synthesis and spectroscopic characterization of [1'-14C]ubiquinone-2, [1'-14C]-5-demethoxy-5-hydroxyubiquinone-2, and [1'-14C]-5-demethoxyubiquinone-2
Van der Klei, Anita; et al, European Journal of Organic Chemistry, 2002, (17), 3015-3023

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 25 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ;  basified
2.1 Solvents: Triethyl phosphite ;  5 h, 150 °C
Referencia
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
Referencia
α-Lithioalkylphosphonates as functional group carriers. An in situ acrylic ester synthesis
Tay, M. K.; et al, Synthetic Communications, 1988, 18(12), 1349-62

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Ethyl vinyl ether Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
Referencia
A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans
Victoria-Miguel, Jorge; et al, Journal of Organic Chemistry, 2022, 87(14), 9088-9099

Synthetic Routes 21

Condiciones de reacción
1.1 Solvents: Diethyl ether
2.1 Reagents: Water Catalysts: Sulfuric acid
Referencia
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diethyl ether
Referencia
Synthesis of the sex pheromone of Lygus lineolaris (Heteroptera miridae)
Shakirzyanova, G. S.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2001, 36(6), 623-624

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Referencia
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Synthetic Routes 24

Condiciones de reacción
Referencia
Carboxylic acid esters: synthesis from carbonic acid derivatives
Collier, S. J., Science of Synthesis, 2006, 20, 665-709

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: PyBOP Solvents: Dichloromethane ;  rt; 2 h, rt
Referencia
Development of potent inhibitors of the coxsackievirus 3C protease
Lee, Eui Seung; et al, Biochemical and Biophysical Research Communications, 2007, 358(1), 7-11

Synthetic Routes 26

Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene
Referencia
Trifluoromethanesulfonic acid-catalyzed reaction of diazo compounds with dialkyl phosphites to form phosphonates
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(6), 1429-30

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
Referencia
Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy
Hardman, Clayton ; et al, Nature Communications, 2020, 11(1),

Triethyl phosphonoacetate Raw materials

Triethyl phosphonoacetate Preparation Products

Triethyl phosphonoacetate Proveedores

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:867-13-0)
Número de pedido:SFD756
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:02
Precio ($):
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